2-Fluoro-3-methoxyphenacyl bromide

描述

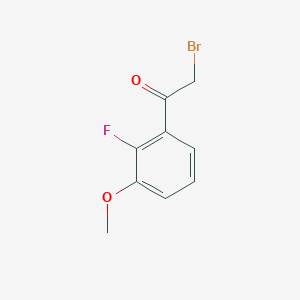

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(2-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPWSRBBALVFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 3 Methoxyphenacyl Bromide and Analogous Structures

K₂S₂O₈-Mediated Tandem Hydroxybromination and Oxidation of Styrenes in Aqueous Media

A novel and environmentally friendly approach for the synthesis of phenacyl bromides involves the potassium persulfate (K₂S₂O₈)-mediated tandem hydroxybromination and oxidation of styrenes in water. rsc.orglookchem.comresearchgate.net This non-transition metal-catalyzed reaction offers several advantages, including excellent functional group compatibility, mild reaction conditions (typically around 60 °C), and the use of water as a green solvent. rsc.orglookchem.com In this one-pot process, the styrene (B11656) derivative reacts with a bromine source, such as potassium bromide (KBr), in the presence of K₂S₂O₈. The reaction proceeds through an in-situ formation of a bromohydrin, which is subsequently oxidized to the corresponding phenacyl bromide. lookchem.com This method avoids the use of hazardous liquid bromine and provides a direct route from readily available styrenes. lookchem.com

| Reactants | Conditions | Product | Yield |

| Styrene, KBr, K₂S₂O₈ | H₂O, 60 °C, 12 h | Phenacyl bromide | 84% |

| 4-Methylstyrene, KBr, K₂S₂O₈ | H₂O, 60 °C, 12 h | 2-Bromo-1-(p-tolyl)ethan-1-one | 90% |

| 4-Chlorostyrene, KBr, K₂S₂O₈ | H₂O, 60 °C, 12 h | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 75% |

Phase Transfer Catalysis for Phenacyl Halide Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants in immiscible phases. crdeepjournal.orgijirset.com In the context of phenacyl halide synthesis, PTC can be employed to enhance the rate and efficiency of the reaction. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophilic halide ion from the aqueous phase to the organic phase containing the acetophenone (B1666503) substrate. youtube.com This technique can lead to faster reactions, higher yields, and the elimination of the need for expensive and hazardous organic solvents. ijirset.com The use of PTC aligns with the principles of green chemistry by enabling the use of water and reducing solvent waste. ijirset.comacsgcipr.org

Copper(II)-Catalyzed Oxidative Cyclization Methodologies

Copper-catalyzed reactions have gained prominence due to the low cost and low toxicity of copper salts. In the realm of phenacyl halide synthesis and related structures, copper(II)-catalyzed oxidative cyclization methods offer innovative pathways. For instance, copper(II) can promote the radical intramolecular carboamination of alkenes, which can be a key step in the synthesis of complex heterocyclic structures derived from phenacyl halides. nih.gov While not a direct synthesis of 2-Fluoro-3-methoxyphenacyl bromide, these copper-catalyzed methodologies showcase the versatility of copper in facilitating complex transformations that could be adapted for the synthesis of advanced derivatives. nih.govnih.gov For example, a copper-catalyzed 1,2-dicarbonylative cyclization of alkenes with alkyl bromides has been developed for the synthesis of 1,4-diketones. nih.gov

Other Sustainable Synthetic Innovations for Phenacyl Bromides

The synthesis of phenacyl bromides has traditionally relied on methods that are now being re-evaluated for their environmental impact. The use of hazardous reagents like liquid bromine has prompted the development of greener alternatives that prioritize safety, efficiency, and reduced environmental footprint. nih.gov

One significant advancement is the non-transition metal-catalyzed synthesis of phenacyl bromides from styrenes. This method utilizes potassium persulfate (K₂S₂O₈) to mediate a tandem hydroxybromination and oxidation of various styrene derivatives. rsc.org A key advantage of this process is the use of pure water as the reaction medium, which aligns with the principles of green chemistry by reducing reliance on harmful organic solvents. researchgate.net The reaction proceeds under mild conditions (60 °C) and demonstrates excellent functional group compatibility, providing a variety of phenacyl bromides in yields from 21% to 90%. researchgate.netsci-hub.ru

Another sustainable approach involves the metal-free C(sp³)-H bromination of aromatic ketones. ias.ac.in This methodology employs iodobenzene (B50100) diacetate (PhI(OAc)₂) in the presence of potassium bromide (KBr) to achieve α-bromination under ambient conditions. For aromatic ketones, the reaction is assisted by p-toluenesulfonic acid (p-TsOH·H₂O) and boron trifluoride etherate (BF₃·Et₂O). ias.ac.in This method avoids the use of heavy metal catalysts and harsh reagents.

Electrochemical methods also present a greener alternative. An electroselective α-bromination of acetophenone has been developed using ammonium bromide as the bromine source. lookchem.comrsc.org In this process, bromonium ions are generated in situ in an undivided electrochemical cell, avoiding the direct handling of elemental bromine. lookchem.com This technique, conducted at ambient temperature in a water-acetonitrile medium with a catalytic amount of sulfuric acid, shows high selectivity for the α-monobrominated product, achieving a good yield. lookchem.comrsc.org

Furthermore, the use of safer brominating reagents is a key area of innovation. Pyridine hydrobromide perbromide has been identified as a more stable and less hazardous alternative to liquid bromine for the α-bromination of acetophenone derivatives. nih.gov Optimization of reaction conditions has led to high yields, making this a suitable method for both research and educational settings. nih.gov

Table 1: Comparison of Sustainable Synthesis Methods for Phenacyl Bromides

| Method | Starting Material | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Tandem Hydroxybromination/Oxidation | Styrene Derivatives | K₂S₂O₈, KBr | Water, 60°C | Non-transition metal-catalyzed, green solvent (water), mild conditions. | rsc.orgresearchgate.net |

| Metal-Free C(sp³)-H Bromination | Aromatic Ketones | PhI(OAc)₂, KBr, p-TsOH, BF₃·Et₂O | Acetonitrile, Room Temp | Metal-free, mild conditions. | ias.ac.in |

| Electrochemical Bromination | Acetophenone | NH₄Br, H₂SO₄ (catalytic) | H₂O:CH₃CN, Pt/Pt electrode, Ambient Temp | Avoids direct use of Br₂, high selectivity. | lookchem.comrsc.org |

| Safer Brominating Reagent | Acetophenone Derivatives | Pyridine hydrobromide perbromide | 90°C | Avoids highly toxic liquid bromine. | nih.gov |

Directed Synthesis of Specific Fluoro- and Methoxy-Substituted Phenacyl Bromide Frameworks

The synthesis of phenacyl bromides with specific substitution patterns, such as this compound, requires a more directed and multi-step approach. The strategy typically involves the initial synthesis of a precisely substituted acetophenone precursor, followed by a selective bromination at the α-carbon.

Design and Implementation of Precursors for this compound

The direct precursor to this compound is 2'-fluoro-3'-methoxyacetophenone (B2692886). apolloscientific.co.uk The synthesis of this key intermediate is strategically planned in two main stages:

Stage 1: Friedel-Crafts Acylation

The foundational step is the creation of the acetophenone skeleton via a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.combyjus.com This classic electrophilic aromatic substitution involves reacting an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. byjus.com

For the synthesis of 2'-fluoro-3'-methoxyacetophenone, the logical starting material is a benzene (B151609) ring appropriately substituted with a fluorine atom and a methoxy (B1213986) group, such as 2-fluoro-3-methoxyanisole. The acylation would be performed using acetyl chloride (CH₃COCl) or acetic anhydride in the presence of a Lewis acid like aluminum chloride (AlCl₃). byjus.com The reaction introduces the acetyl group (-COCH₃) onto the aromatic ring to form the desired 2'-fluoro-3'-methoxyacetophenone. The regioselectivity of the acylation is directed by the existing fluoro and methoxy substituents on the ring. The use of milder Lewis acids or alternative conditions may be necessary to avoid potential side reactions, such as the demethylation of the methoxy group, which can occur with strong Lewis acids like AlCl₃. stackexchange.com

Stage 2: α-Bromination

Once the 2'-fluoro-3'-methoxyacetophenone precursor is obtained, the final step is the selective bromination of the methyl group adjacent to the carbonyl (the α-position). quora.com This transformation converts the acetophenone into the target phenacyl bromide.

A common and effective method for this step is the use of N-Bromosuccinimide (NBS) as the brominating agent. google.com The reaction is typically carried out in a suitable solvent like acetic acid at room temperature. This method is often preferred over using liquid bromine due to its greater selectivity and safer handling. nih.gov A patent for the synthesis of the closely related 2-bromo-3'-methoxyacetophenone specifies the use of NBS in acetic acid, achieving a yield of over 80%. google.com This established procedure is directly applicable for the bromination of 2'-fluoro-3'-methoxyacetophenone to yield the final product, this compound.

Table 2: Synthetic Pathway for this compound

| Step | Reaction Type | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2-Fluoro-3-methoxyanisole (proposed) | Acetyl chloride, AlCl₃ (or other Lewis acid) | 2'-Fluoro-3'-methoxyacetophenone | byjus.comstackexchange.com |

| 2 | α-Bromination | 2'-Fluoro-3'-methoxyacetophenone | N-Bromosuccinimide (NBS) | This compound | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluoro 3 Methoxyphenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-3-methoxyphenacyl bromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) is used to identify the number and types of hydrogen atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methylene (B1212753) protons of the phenacyl bromide moiety. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The positions of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its local electronic environment.

¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to probe the fluorine atom in the molecule. The chemical shift of the fluorine signal provides direct evidence of its presence and its electronic environment within the aromatic ring.

| ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Aromatic Protons | Aromatic Carbons | Aromatic Fluorine |

| Methoxy Protons | Carbonyl Carbon | |

| Methylene Protons | Methoxy Carbon | |

| Methylene Carbon |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ketone group. The spectrum would also exhibit bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the aliphatic methylene and methoxy groups. Furthermore, the C-F and C-Br stretching vibrations would appear at their characteristic frequencies, providing further confirmation of the molecular structure.

| Functional Group | Vibrational Mode |

| Carbonyl (C=O) | Stretching |

| Aromatic C-H | Stretching and Bending |

| Aliphatic C-H | Stretching and Bending |

| C-O (methoxy) | Stretching |

| C-F | Stretching |

| C-Br | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed. In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely show the loss of the bromine atom and other characteristic fragments, providing further structural information.

| Analysis Type | Information Obtained |

| Molecular Ion Peak | Molecular Weight |

| Isotopic Pattern | Presence of Bromine |

| Fragmentation Pattern | Structural Fragments |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic parameters that can be used for quantitative analysis and to gain insight into the electronic structure of the molecule.

| Transition Type | Associated Chromophore |

| π → π | Aromatic Ring |

| n → π | Carbonyl Group |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By precisely measuring the percentage of each element (carbon, hydrogen, oxygen, fluorine, and bromine) in a sample of this compound, its empirical formula can be determined. This experimental data is then compared with the theoretical elemental composition calculated from the proposed molecular formula (C₉H₈BrFO₂) to verify the purity and identity of the compound.

| Element | Theoretical Percentage |

| Carbon (C) | To be calculated |

| Hydrogen (H) | To be calculated |

| Bromine (Br) | To be calculated |

| Fluorine (F) | To be calculated |

| Oxygen (O) | To be calculated |

Applications of 2 Fluoro 3 Methoxyphenacyl Bromide As a Versatile Synthetic Building Block

Construction of Diverse Heterocyclic Ring Systems

The strategic placement of the fluorine, methoxy (B1213986), and α-bromoketone functionalities in 2-fluoro-3-methoxyphenacyl bromide makes it an ideal precursor for the synthesis of various heterocyclic frameworks. These include thiazoles, imidazoles, pyrroles, benzofurans, and quinoxalinones, many of which are of significant interest in medicinal chemistry and materials science.

Thiazole (B1198619) and Thiazolidinone Derivatives via Hantzsch-Type Cyclizations

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. mdpi.combepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. rsc.org In this context, this compound serves as the α-haloketone component.

The reaction of this compound with various thioureas or thiosemicarbazides leads to the formation of the corresponding 2-amino or 2-hydrazinothiazole derivatives. For instance, condensation with thiosemicarbazide (B42300) derivatives can yield thiazole compounds that can be further modified. rsc.org The general mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

The scope of this reaction is broad, allowing for the introduction of various substituents on the thiazole ring by using appropriately substituted thioureas or thiosemicarbazides. nih.govnih.gov The resulting thiazole derivatives are often explored for their potential biological activities. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Thiourea (B124793) | 2-Amino-4-(2-fluoro-3-methoxyphenyl)thiazole | mdpi.com |

| This compound | Substituted Thiosemicarbazide | 2-Hydrazino-4-(2-fluoro-3-methoxyphenyl)thiazole derivatives | rsc.orgderpharmachemica.com |

| This compound | Bis-thiosemicarbazone | Bis-thiazole derivatives | nih.gov |

Imidazole (B134444) and Imidazo[2,1-b]-1,3,4-thiadiazole Frameworks

The reactivity of this compound also extends to the synthesis of imidazole-containing fused heterocyclic systems. A notable example is the synthesis of imidazo[2,1-b]-1,3,4-thiadiazoles. These compounds are typically prepared by reacting 2-amino-1,3,4-thiadiazole (B1665364) derivatives with α-haloketones. researchgate.netresearchgate.netnih.gov

In this reaction, the amino group of the 2-amino-1,3,4-thiadiazole attacks the α-carbon of this compound, leading to the displacement of the bromide ion. Subsequent intramolecular cyclization involving the nitrogen atom of the thiadiazole ring and the carbonyl group of the phenacyl moiety, followed by dehydration, yields the fused imidazo[2,1-b]-1,3,4-thiadiazole framework. researchgate.netmdpi.com The resulting compounds, bearing the 2-fluoro-3-methoxyphenyl substituent, have been investigated for their potential pharmacological properties. rsc.org

| Starting Material | Reagent | Product | Reference |

| 2-Amino-1,3,4-thiadiazole | This compound | 6-(2-Fluoro-3-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole | researchgate.netresearchgate.net |

| Substituted 2-amino-1,3,4-thiadiazoles | This compound | Substituted 6-(2-Fluoro-3-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazoles | mdpi.com |

Pyrrole (B145914) and Dihydropyrrole Synthesis

While less common than its use in thiazole and imidazole synthesis, this compound can also be a precursor for pyrrole and dihydropyrrole derivatives. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a fundamental method for pyrrole formation. nih.govorganic-chemistry.org Although this compound is not a 1,4-dicarbonyl compound itself, it can be incorporated into synthetic routes that generate such intermediates.

For example, it can be used to alkylate a β-enaminone or a similar precursor, which upon further transformation can lead to a 1,4-dicarbonyl system that subsequently cyclizes to form a pyrrole ring. The synthesis of furo[2,3-b]pyrroles, for instance, can be achieved through multi-step sequences that may involve intermediates derived from α-haloketones. mdpi.com

Benzofuran (B130515) Synthesis through Condensation Reactions

This compound is a valuable reagent in the synthesis of benzofuran derivatives. One common strategy involves the O-alkylation of a salicylaldehyde (B1680747) or a related phenol (B47542) with this compound, followed by an intramolecular cyclization. The reaction of a substituted phenol with an α-haloketone can lead to an α-phenoxy ketone, which can then undergo cyclodehydration to form the benzofuran ring. researchgate.net

Various catalysts and reaction conditions can be employed to promote the cyclization step, including acidic or basic conditions. nih.govnih.govlbp.worldorganic-chemistry.org The resulting 2-substituted or 2,3-disubstituted benzofurans are an important class of heterocycles found in many natural products and biologically active compounds.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Salicylaldehyde | This compound | 2-(2-Fluoro-3-methoxybenzoyl)benzofuran | researchgate.net |

| Substituted Phenols | This compound | Substituted Benzofurans | lbp.worldorganic-chemistry.org |

Quinoxalinone and Related Fused Heterocycles

Quinoxalinone and its derivatives are another class of heterocyclic compounds that can be synthesized using this compound. A common method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov this compound can be used as a precursor to the required dicarbonyl species or can react directly with o-phenylenediamines under specific conditions to yield quinoxaline (B1680401) derivatives. longdom.org

The reaction of o-phenylenediamine with this compound can proceed through a condensation-oxidation sequence to afford the corresponding 2-(2-fluoro-3-methoxyphenyl)quinoxaline. Various catalysts can be employed to facilitate this transformation. longdom.org Furthermore, modifications of this approach can lead to the synthesis of quinoxalin-2(1H)-ones. researchgate.netorganic-chemistry.orgresearchgate.net

Synthesis of Complex Polycyclic Aromatic Compounds

Beyond the synthesis of five- and six-membered heterocyclic rings, this compound can also serve as a starting material for the construction of more complex polycyclic aromatic hydrocarbons (PAHs). The presence of the fluoro and methoxy substituents can influence the electronic properties and reactivity of the resulting aromatic systems. acgpubs.orgresearchgate.net

The synthesis of such complex molecules often involves multi-step sequences, where the phenacyl bromide moiety is used to introduce a key structural fragment. This can be followed by cyclization reactions, such as intramolecular Friedel-Crafts reactions or other annulation strategies, to build up the polycyclic framework. The fluorine substituent can be particularly useful for tuning the electronic properties of the final PAH, which is relevant for applications in materials science, such as in organic electronics. nih.gov

Carbazole (B46965) Formation via Metal-Free Cyclization

While metal-free cyclization reactions are a known strategy for the synthesis of carbazole frameworks, the direct application of this compound for this purpose is not prominently documented in scientific literature. Typical metal-free routes to carbazoles often involve intramolecular C-N bond formation from precursors such as 2′-halo[1,1′-biphenyl]-2-amines or the ladderization of fluorinated oligophenylenes. These methods generally rely on different starting material scaffolds than those provided by phenacyl bromides.

Utility in Multicomponent Reactions (MCRs) for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are prized for their efficiency and atom economy. Phenacyl bromides are recognized as highly versatile intermediates in a variety of MCRs for generating diverse heterocyclic compounds. nih.govtandfonline.com The electrophilic carbon of the bromoacetyl moiety in this compound allows it to react readily with nucleophiles, initiating cascades that lead to complex ring systems. researchgate.net

One of the most classic MCRs involving this type of building block is the Hantzsch thiazole synthesis. In this reaction, a phenacyl bromide condenses with a thiourea or thioamide to form a 2,4-disubstituted thiazole. The reaction of this compound with a thioamide would proceed via initial S-alkylation, followed by intramolecular cyclization and dehydration to yield a thiazole bearing the 2-fluoro-3-methoxyphenyl substituent. researchgate.net

Furthermore, phenacyl bromides are key substrates in MCRs for synthesizing other important heterocycles like 1,3,4-oxadiazoles and substituted indoles. mdpi.comjcchems.com For instance, the reaction of a phenacyl bromide, an aldehyde, and thiocarbohydrazide (B147625) can produce highly substituted 1,3,5-triazinane-2-thione (B1225330) derivatives in a one-pot process. researchgate.net The versatility of phenacyl bromides in MCRs provides a powerful tool for rapidly assembling libraries of complex molecules from simple precursors. nih.govnih.gov

Table 1: Examples of Heterocycles Synthesized from Phenacyl Bromides via MCRs

| Heterocycle Class | Reactants | General Role of Phenacyl Bromide |

|---|---|---|

| Substituted Thiazoles | Phenacyl bromide, Thioamide/Thiourea | Electrophile for S-alkylation and cyclization |

| Fused Indoles | Phenacyl bromide, Aniline derivative, Dimedone | Electrophilic component for initial condensation |

| 1,3,4-Oxadiazoles | Phenacyl bromide, Hydrazide, Oxidizing agent | Source of the aryl ketone fragment |

| Quinoxalines | o-Phenylenediamine, Phenacyl bromide | Dicarbonyl equivalent after oxidation |

Preparation of α,β-Ketoepoxides

The synthesis of α,β-ketoepoxides, also known as glycidic esters, can be efficiently achieved using this compound via the Darzens condensation reaction. organic-chemistry.orgwikipedia.org This reaction involves the base-mediated condensation of an α-halo ketone with a carbonyl compound, such as an aldehyde or another ketone. jk-sci.com The inherent reactivity of the α-bromo ketone functionality in this compound makes it an ideal substrate for this transformation.

The mechanism begins with the deprotonation of the α-carbon by a base, creating a carbanion. This nucleophile then attacks the carbonyl carbon of the reaction partner (e.g., an aldehyde), forming an alkoxide intermediate. A subsequent intramolecular SN2 reaction occurs where the alkoxide displaces the bromide ion, resulting in the formation of the epoxide ring. wikipedia.org When reacted with an aromatic aldehyde, this process yields a 1,3-diaryl-2,3-epoxy-1-propanone. The reaction often proceeds with high stereoselectivity, favoring the formation of the trans-epoxide. capes.gov.br

Table 2: General Conditions for Darzens Condensation

| Parameter | Description |

|---|---|

| Substrates | This compound, Aldehyde (aromatic or aliphatic) |

| Base | Sodium methoxide, Sodium ethoxide, Potassium tert-butoxide, NaOH |

| Solvent | Aprotic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or methanol |

| Conditions | Typically run at room temperature or below |

| Product | 3-(2-Fluoro-3-methoxyphenyl)-3-(substituted-phenyl)oxiran-2-one |

Role in Chemical Derivatization for Advanced Research Applications

In analytical chemistry, chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). psu.edu Phenacyl bromides, including this compound, are excellent derivatizing agents, particularly for carboxylic acids. acs.orgnih.gov

Low-molecular-weight carboxylic acids often lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. nih.gov By reacting the carboxylic acid with this compound, a phenacyl ester is formed. This new molecule incorporates the strongly UV-absorbing 2-fluoro-3-methoxyphenyl group, significantly enhancing detection sensitivity. acs.orgnih.gov

The derivatization reaction is a straightforward esterification, where the carboxylate anion acts as a nucleophile, displacing the bromide from the phenacyl bromide. The reaction is often facilitated by a base or a phase-transfer catalyst to enhance the nucleophilicity of the acid. nih.gov The resulting ester is more hydrophobic than the parent acid, which can improve its retention and separation characteristics in reversed-phase HPLC. Furthermore, the presence of fluorine and bromine atoms provides a distinct isotopic pattern in mass spectrometry, aiding in the selective detection and confirmation of the analyte in complex biological matrices. researchgate.net

Table 3: Derivatization of Carboxylic Acids with this compound

| Feature | Description |

|---|---|

| Analyte | Carboxylic acids, Phenols, Sulfonamides |

| Reagent | This compound |

| Reaction Type | Nucleophilic substitution (Esterification) |

| Catalyst | Base (e.g., K₂CO₃), Crown ether, or Phase-transfer catalyst |

| Detection Method | HPLC-UV, LC-MS |

| Advantage | Introduces a strong chromophore, increases hydrophobicity, provides unique MS signature |

Emerging Trends and Future Research Directions in 2 Fluoro 3 Methoxyphenacyl Bromide Chemistry

Development of Highly Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective reactions is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. For 2-Fluoro-3-methoxyphenacyl bromide, future research is expected to focus on transformations that control the stereochemistry of products.

Key Research Areas:

Asymmetric Reduction: The ketone moiety of this compound is a prime target for asymmetric reduction to produce chiral secondary alcohols. Future work will likely involve the exploration of various chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) with chiral ligands, as well as biocatalytic approaches using enzymes like ketoreductases.

Enantioselective Alkylation and Addition Reactions: The α-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. The use of chiral phase-transfer catalysts or chiral auxiliaries could enable the enantioselective synthesis of a wide range of derivatives.

Catalytic Asymmetric Cycloadditions: this compound could serve as a precursor to reactive intermediates that can participate in cycloaddition reactions. The development of catalytic systems that can control the diastereoselectivity and enantioselectivity of these transformations would be a significant advancement.

Exploration of Novel Catalytic Systems for Greener Syntheses and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely prioritize the development of more environmentally benign and efficient synthetic methods.

Potential Developments:

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification and catalyst recycling. Research may focus on developing metal-organic frameworks (MOFs), zeolites, or functionalized polymers as catalysts for reactions involving this compound.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate reactive intermediates. This approach could be applied to the synthesis and functionalization of this compound, potentially avoiding the use of harsh reagents.

Biocatalysis: As mentioned earlier, enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The identification and engineering of enzymes for the synthesis and transformation of this compound will be a key area of research.

Expansion of Applications into New Fields of Chemical Science

The unique substitution pattern of this compound suggests its potential for a variety of applications beyond its role as a synthetic intermediate.

Future Application Areas:

Medicinal Chemistry: The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates. This compound could be a valuable precursor for the synthesis of novel bioactive compounds, such as enzyme inhibitors or receptor modulators.

Materials Science: The fluorinated and methoxylated phenyl ring could be incorporated into polymers or other materials to tune their electronic, optical, or surface properties.

Chemical Probes: The reactivity of the phenacyl bromide moiety could be exploited for the development of chemical probes for biomolecule labeling and imaging.

Integration with Advanced Analytical and Mechanistic Tools

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and developing new ones. The integration of advanced analytical techniques will be essential for elucidating the intricate details of reactions involving this compound.

Prospective Methodologies:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time information about the formation of intermediates and the progress of a reaction.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and understand the origins of selectivity.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry can be used to characterize complex reaction mixtures and identify unknown products and byproducts.

Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

For this compound to be a truly valuable compound, its synthesis must be scalable and economically viable. Future research will need to address the challenges of large-scale production.

Focus Areas for Scalability:

常见问题

Q. What are the standard synthetic routes for 2-Fluoro-3-methoxyphenacyl bromide, and how do solvent systems influence reaction efficiency?

The synthesis typically involves bromination of a precursor, such as 3-methoxyacetophenone derivatives, using brominating agents (e.g., HBr or Br₂) in polar aprotic solvents. Evidence suggests that solvent choice significantly impacts reaction kinetics and yields. For example, bromination in carbon disulfide or acetic acid may enhance electrophilic substitution due to improved solubility of intermediates . Ether-based solvents, as described in analogous phenacyl bromide syntheses, can stabilize reactive intermediates and reduce side reactions . Researchers should optimize solvent polarity and temperature (e.g., 0–40°C) to balance reaction speed and selectivity.

Q. How is this compound utilized as a derivatizing agent in organic acid analysis?

This compound reacts with carboxylic acids under mild alkaline conditions (e.g., K₂CO₃ in acetone) to form crystalline phenacyl esters, which are easily characterized via melting point analysis or HPLC. Methodologically, a 1:1.2 molar ratio of acid to reagent is recommended to ensure complete derivatization. Excess reagent can be removed by aqueous washes, and the esters are purified via recrystallization from ethanol/water mixtures . This approach is critical for identifying low-volatility acids in natural product chemistry .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and substituent positioning. For example, in related fluorophenacyl bromides, crystallographic data revealed bond angles (e.g., C-Br bond length ≈ 1.9 Å) and torsional effects from methoxy/fluoro groups, which influence reactivity . Researchers should grow crystals in slow-evaporating solvents (e.g., dichloromethane/hexane) and use synchrotron sources for high-resolution data collection. Density functional theory (DFT) calculations can supplement experimental results to predict electronic effects .

Q. What strategies mitigate competing side reactions during nucleophilic substitutions involving this compound?

Competing elimination or over-alkylation can occur under strongly basic conditions. To suppress these:

- Use mild bases (e.g., NaHCO₃ instead of NaOH) to control pH.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity and reduce side-product formation .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates before degradation.

Q. How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine group activates the α-carbon toward nucleophilic attack, while the methoxy group donates electron density via resonance, stabilizing intermediates. In Suzuki-Miyaura couplings, for example, the bromide’s leaving group ability is enhanced by fluorine’s -I effect, enabling efficient palladium-catalyzed arylations. Researchers should optimize ligand systems (e.g., SPhos or XPhos) and reaction temperatures (80–100°C) to exploit these electronic effects .

Methodological Considerations

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify residual starting materials.

- Safety Protocols : Handle in a fume hood due to lachrymatory properties; store under inert atmosphere to prevent hydrolysis .

- Comparative Studies : Compare bromination efficiency with non-fluorinated analogs (e.g., 3-methoxyphenacyl bromide) to assess fluorine’s impact on reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。